molecular formula C26H24IN3O3 B15019448 N-[(1Z)-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B15019448
M. Wt: 553.4 g/mol
InChI Key: JUSQDIZKMNTETB-WTIJGKOKSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenyl group, a hydrazinecarbonyl group, and a propoxyphenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the iodophenyl and propoxyphenyl precursors, followed by their coupling through hydrazinecarbonyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinecarbonyl group, leading to different reduced products.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with modified hydrazinecarbonyl groups.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}-2-(4-propoxyphenyl)eth-1-en-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its iodophenyl group, in particular, distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C26H24IN3O3

Molecular Weight

553.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24IN3O3/c1-2-15-33-23-13-11-19(12-14-23)17-24(29-25(31)21-8-4-3-5-9-21)26(32)30-28-18-20-7-6-10-22(27)16-20/h3-14,16-18H,2,15H2,1H3,(H,29,31)(H,30,32)/b24-17-,28-18+

InChI Key

JUSQDIZKMNTETB-WTIJGKOKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)I)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)I)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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